molecular formula C13H10ClNO B108077 N-(3-Chlorophenyl)benzamide CAS No. 6004-21-3

N-(3-Chlorophenyl)benzamide

Cat. No. B108077
CAS RN: 6004-21-3
M. Wt: 231.68 g/mol
InChI Key: HCMMPLSOWUBZAH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)benzamide is a chemical compound that has been the subject of various research studies due to its interesting chemical and physical properties. It is characterized by the presence of a benzamide moiety and a chlorophenyl group, which contribute to its reactivity and potential applications in different fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of N-(3-Chlorophenyl)benzamide and related compounds has been explored in several studies. For instance, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been used to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are structurally related to N-(3-Chlorophenyl)benzamide . Additionally, the synthesis of N-(diphenylphosphoryl)benzamide and its coordination compounds with lanthanides has been reported, providing insights into the synthetic routes that could be adapted for N-(3-Chlorophenyl)benzamide .

Molecular Structure Analysis

The molecular structure of N-(3-Chlorophenyl)benzamide has been theoretically studied, with geometrical parameters calculated using quantum chemistry codes and compared with X-ray diffraction (XRD) data . The conformation of the H—N—C=O unit in the compound is trans, and the amide group forms dihedral angles with the benzoyl and aniline rings, influencing the overall molecular conformation . Similar studies on closely related compounds have provided additional insights into the molecular conformations and the effects of different substituents on the structure .

Chemical Reactions Analysis

Research on N-(3-Chlorophenyl)benzamide and related compounds has also focused on their reactivity in various chemical reactions. For example, the synthesis of N-(2,4-dichlorophenyl)-N-(2-methylbenzoyl)benzamide involved a two-step reaction starting from N-(2,4-dichlorophenyl)-2-nitrobenzamide, demonstrating the potential for functionalization and derivatization of the benzamide core .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Chlorophenyl)benzamide have been characterized through various spectroscopic techniques. Vibrational and electronic spectra have been investigated using UV-vis, FT-IR, and FT-Raman spectroscopy, and the electrochemical properties have been measured by cyclic voltammetry . The crystal structure of related compounds has been solved, revealing the presence of hydrogen bonding and other intermolecular interactions that can affect the physical properties . Additionally, the nonlinear optical properties of similar compounds have been studied, which could be relevant for the optical applications of N-(3-Chlorophenyl)benzamide .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of N-(3-Chlorophenyl)benzamide (N3CPBA) has been studied extensively. For instance, the conformation of the N—H bond in N3CPBA's structure is anti to the meta chloro substituent in the aniline benzene ring. This finding is consistent with similar observations in related benzanilides, like N-(2-chlorophenyl)benzamide (N2CPBA) and N-(3,4-dichlorophenyl)benzamide (N34DCPBA). Such studies help understand the molecular geometry and interactions within the compound (Gowda et al., 2008).

Quantum Chemistry and Theoretical Studies

Quantum chemistry codes have been used to calculate the geometrical parameters of N-(3-Chlorophenyl)benzamide. These theoretical calculations provide insights into bond lengths and angles, which are compared with experimental values obtained through X-ray diffraction (XRD). This approach enhances the understanding of the compound's molecular structure (Panicker et al., 2010).

Synthesis and Characterization

N-(3-Chlorophenyl)benzamide has been synthesized and characterized in various studies. For example, its successful tritium labeling, a process involving tritium/hydrogen exchange, has been reported. Such labeled compounds are valuable for understanding the behavior and interaction of N-(3-Chlorophenyl)benzamide in biological systems (Hong et al., 2015).

Inhibitory Effects and Molecular Binding

Investigations into the anti-inflammatory effects of compounds related to N-(3-Chlorophenyl)benzamide, like 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, have shown significant results. These studies contribute to understanding the potential therapeutic applications of similar compounds in medical research (Torres et al., 1999).

Safety And Hazards

Safety data sheets recommend obtaining special instructions before use and not handling the compound until all safety precautions have been read and understood . It is also advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMMPLSOWUBZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041482
Record name 3'-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)benzamide

CAS RN

6004-21-3
Record name N-(3-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6004-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Chlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound (N3CPBA), C13H10ClNO, is anti to the meta chloro substituent in the aniline benzene ring, similar to that …
Number of citations: 11 scripts.iucr.org
A Saeed, M Arshad, J Simpson - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C13H10ClNO, (I), is a polymorph of the structure, (II), first reported by Gowda et al. [Acta Cryst. (2008), E64, o462]. In the original report, the compound crystallized in …
Number of citations: 32 scripts.iucr.org
SK Nayak, MK Reddy, TN Guru Row - … Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C13H9Cl2N, has an intramolecular C—H⋯O close contact, and presents the NH group syn to the meta-chloro group in the aniline ring and trans to the C=O group. …
Number of citations: 3 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
The amide group in the structure of the title compound (N35DCP2CBA), C13H8Cl3NO, is trans-planar, similar to that observed in N-(3-chlorophenyl)benzamide, N-(3,5-dichlorophenyl)…
Number of citations: 4 scripts.iucr.org
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The structure of the title compound, C13H10ClNO, resembles those of N-phenylbenzamide, N-(2-chlorophenyl)benzamide and other benzanilides, with similar bond parameters. The …
Number of citations: 11 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, C13H9Cl2NO, the N—H and C=O bonds are anti to each other in the two independent molecules. In one molecule, the N—H bond is syn to …
Number of citations: 6 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
In the structure of the the title compound, C13H9Cl2NO, the N—H and C=O groups are mutually trans. Furthermore, the conformation of the C=O group is syn to the ortho-chloro group in …
Number of citations: 5 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C14H12ClNO, is anti to the meta-chloro substituent in the aniline ring, while the C=O bond is syn to the ortho-…
Number of citations: 5 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The conformation of the H—N—C= O unit in the title compound, C 13 H 9 Cl 2 NO, is trans, similar to the conformation observed in N-(3-chlorophenyl) benzamide, N-(2, 3-dichlorophenyl…
Number of citations: 4 www.ncbi.nlm.nih.gov
R Shukla, SK Nayak, D Chopra, MK Reddy… - Journal of Chemical …, 2018 - Springer
In this study, we have analyzed the role of different intermolecular interactions in the polymorphic modifications of 3-chloro-N-(2-fluorophenyl)benzamide (I) and 2-iodo-N-(4- …
Number of citations: 2 link.springer.com

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